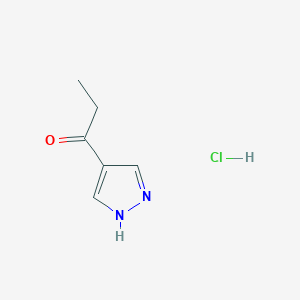![molecular formula C10H12BrNO B1381690 3-[(3-Bromophenoxy)methyl]azetidine CAS No. 1862010-13-6](/img/structure/B1381690.png)
3-[(3-Bromophenoxy)methyl]azetidine
Descripción general
Descripción
3-[(3-Bromophenoxy)methyl]azetidine, also known as 3-BPMAM, is a synthetic organic compound that has gained significant attention in the field of medicinal chemistry. It is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom .
Synthesis Analysis
Azetidines, including this compound, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The molecular formula of this compound is C10H12BrNO. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This unique reactivity can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
Azetidine is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines . The molecular weight of this compound is 242.11 g/mol.Aplicaciones Científicas De Investigación
3-[(3-Bromophenoxy)methyl]azetidine has been studied for its potential application in various scientific fields. In biochemistry, it has been studied as a potential drug target for the treatment of various diseases, such as cancer and Alzheimer’s disease. In materials science, it has been studied for its potential use as a catalyst in organic synthesis. Additionally, this compound has been studied for its potential application in the production of polymers and other materials.
Mecanismo De Acción
Target of Action
The primary target of “3-[(3-Bromophenoxy)methyl]azetidine” is the mycolic acid biosynthesis in Mycobacterium tuberculosis . Mycolic acids are unique components of the cell envelope of mycobacteria and are essential for their survival.
Mode of Action
“this compound” interacts with its target by interfering with cell envelope biogenesis , specifically late-stage mycolic acid biosynthesis . This interaction inhibits mycobacterial growth .
Biochemical Pathways
The compound affects the mycolic acid biosynthesis pathway . Mycolic acids are long-chain fatty acids that play a crucial role in maintaining the integrity of the mycobacterial cell wall. By inhibiting this pathway, “this compound” disrupts the formation of the cell wall, leading to the death of the bacteria .
Result of Action
The result of the compound’s action is the inhibition of mycobacterial growth . By blocking mycolate assembly, it kills multidrug-resistant Mycobacterium tuberculosis without detectable resistance .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-[(3-Bromophenoxy)methyl]azetidine in lab experiments has several advantages. Firstly, this compound is relatively easy to synthesize, making it an attractive option for laboratory experiments. Additionally, this compound is relatively stable, meaning that it can be stored for long periods of time without significant degradation. Finally, this compound is relatively non-toxic, making it a safe option for laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. Firstly, this compound is not water-soluble, meaning that it must be dissolved in an organic solvent before use. Additionally, this compound is relatively expensive, making it an unattractive option for large-scale experiments.
Direcciones Futuras
The potential applications of 3-[(3-Bromophenoxy)methyl]azetidine are still being explored. One potential future direction is the use of this compound as a drug delivery system. Additionally, this compound may be used as a building block for the synthesis of more complex molecules. Finally, this compound may be used as a catalyst in organic synthesis, allowing for the production of complex molecules in a more efficient manner.
In conclusion, this compound (this compound) is an organic compound that has been studied for its potential application in various scientific fields. This compound has been studied for its potential application in biochemistry, materials science, and medicine, and has been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound is relatively easy to synthesize and is relatively non-toxic, making it an attractive option for laboratory experiments. The potential applications of this compound are still being explored, and potential future directions include the use of this compound as a drug delivery system and as a building block for the synthesis of more complex molecules.
Análisis Bioquímico
Biochemical Properties
3-[(3-Bromophenoxy)methyl]azetidine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, azetidine derivatives have been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase (SOD) and catalase . These interactions often involve the binding of the azetidine ring to the active sites of these enzymes, modulating their catalytic activity and enhancing their ability to neutralize reactive oxygen species (ROS).
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, azetidine derivatives can modulate the activity of key signaling molecules such as Akt and PTEN, which are involved in cell survival and apoptosis . By altering the phosphorylation status of these proteins, this compound can promote cell survival under stress conditions and inhibit apoptotic pathways, thereby enhancing cell viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The azetidine ring can form stable complexes with various proteins, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation . This inhibition is achieved through the binding of the azetidine ring to the catalytic zinc ion in the active site of MMPs, preventing substrate access and subsequent enzymatic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under physiological conditions, maintaining its structural integrity over extended periods . Prolonged exposure to oxidative environments can lead to gradual degradation, affecting its efficacy. Long-term studies have shown that this compound can sustain its protective effects on cells, reducing oxidative stress and apoptosis over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been found to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in tissues, leading to cellular damage and dysfunction.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation . By modulating these pathways, this compound can alter cellular energy production and metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via active transport mechanisms, facilitated by membrane transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications . In mitochondria, this compound can modulate mitochondrial function and energy production, while in lysosomes, it can influence autophagic processes and cellular waste management.
Propiedades
IUPAC Name |
3-[(3-bromophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-2-1-3-10(4-9)13-7-8-5-12-6-8/h1-4,8,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRSPKQNARIEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


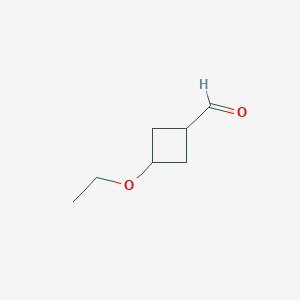

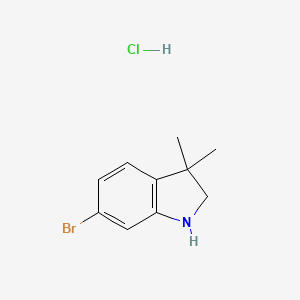
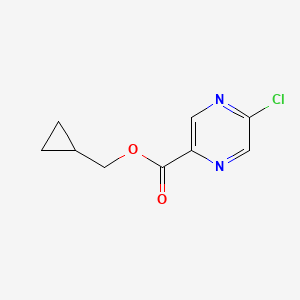
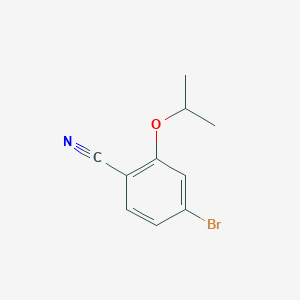
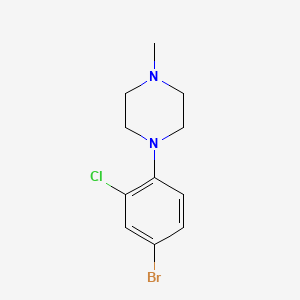
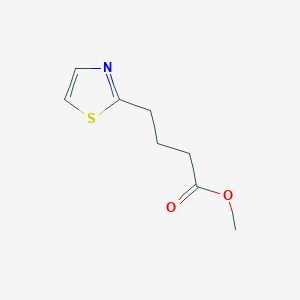



![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
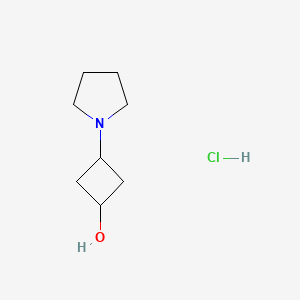
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
